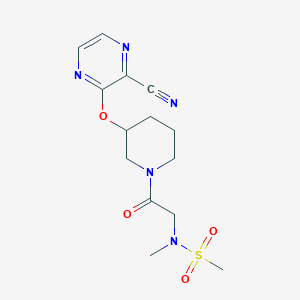

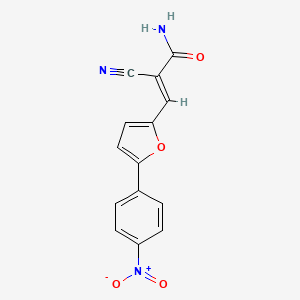

![molecular formula C9H16ClNO4 B2848277 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 2219380-13-7](/img/structure/B2848277.png)

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a chemical compound with the CAS Number: 2219380-13-7 . Its IUPAC name is 1-chloroethyl (tert-butoxycarbonyl)glycinate . The molecular weight of this compound is 237.68 .

Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16ClNO4/c1-6(10)14-7(12)5-11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its tert-butoxycarbonyl (Boc) group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.68 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Chloroethyl (tert-butoxycarbonyl)glycinate, also known as 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate.

Peptide Synthesis

1-Chloroethyl (tert-butoxycarbonyl)glycinate is widely used in peptide synthesis. The compound serves as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The tert-butoxycarbonyl (Boc) group protects the amino group during the synthesis process, which can later be removed under acidic conditions to yield the desired peptide .

Pharmaceutical Intermediate

This compound is also utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of glycine residues into more complex molecules, which can be crucial in the development of drugs with specific biological activities. The Boc protection ensures that the amino group remains inert during other synthetic steps .

Organic Synthesis

In organic synthesis, 1-Chloroethyl (tert-butoxycarbonyl)glycinate is employed as a building block for the construction of more complex organic molecules. Its reactivity and the protective Boc group make it a versatile reagent in multi-step synthetic pathways, enabling the creation of diverse chemical structures .

Ionic Liquid Formation

Research has shown that Boc-protected amino acids, including 1-Chloroethyl (tert-butoxycarbonyl)glycinate, can be used to form ionic liquids. These ionic liquids have unique properties, such as low volatility and high thermal stability, making them useful as solvents and catalysts in various chemical reactions .

Bioconjugation

The compound is also used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules. The Boc group protects the amino functionality during the conjugation process, ensuring that the desired bioconjugate is formed without side reactions .

Polymer Chemistry

In polymer chemistry, 1-Chloroethyl (tert-butoxycarbonyl)glycinate is used to introduce amino acid functionalities into polymers. This can enhance the properties of the polymers, such as their biocompatibility and functionality, making them suitable for applications in drug delivery and tissue engineering .

Analytical Chemistry

The compound is also employed in analytical chemistry for the derivatization of amino acids and peptides. This derivatization improves the detection and quantification of these biomolecules in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Material Science

In material science, 1-Chloroethyl (tert-butoxycarbonyl)glycinate is used to modify the surface properties of materials. By attaching this compound to surfaces, researchers can introduce specific functional groups that can interact with biological molecules, enhancing the material’s performance in biomedical applications .

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of glycine, an amino acid, and is used in the synthesis of dipeptides .

Mode of Action

The compound acts as a starting material in dipeptide synthesis . It interacts with its targets through a distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation in the Boc-AAILs without the addition of a base . This results in the formation of dipeptides in satisfactory yields .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . Specifically, it is used in the formation of dipeptides, which are compounds consisting of two amino acids linked by a single peptide bond .

Result of Action

The primary result of the action of 1-Chloroethyl (tert-butoxycarbonyl)glycinate is the formation of dipeptides . Dipeptides play crucial roles in various biological functions, including cell signaling and metabolism.

Action Environment

The action of 1-Chloroethyl (tert-butoxycarbonyl)glycinate can be influenced by environmental factors such as temperature and the presence of other compounds . For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Eigenschaften

IUPAC Name |

1-chloroethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-6(10)14-7(12)5-11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWODCMSWMQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)CNC(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

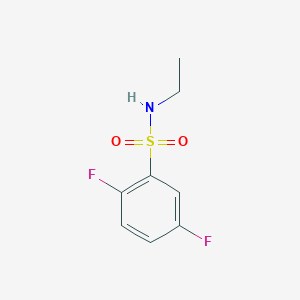

![3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2848195.png)

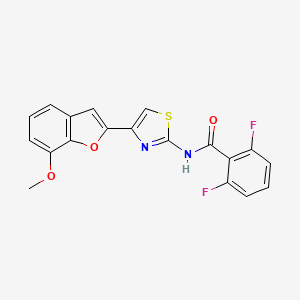

![N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide](/img/structure/B2848197.png)

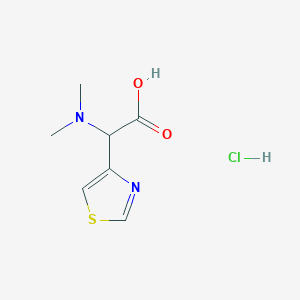

![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)

![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)

![7-Fluoro-2-methyl-3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848204.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2848216.png)